molecular formula C14H12N2O4 B5149771 2-methoxy-N-(2-nitrophenyl)benzamide

2-methoxy-N-(2-nitrophenyl)benzamide

Cat. No.: B5149771
M. Wt: 272.26 g/mol
InChI Key: OEZOWCXDOFCRTC-UHFFFAOYSA-N
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Description

2-Methoxy-N-(2-nitrophenyl)benzamide is a benzamide derivative featuring a methoxy substituent at the 2-position of the benzoyl ring and a nitro group at the 2-position of the aniline moiety. For example, similar compounds like 4-bromo-N-(2-nitrophenyl)benzamide are synthesized via refluxing equimolar benzoyl chloride derivatives (e.g., 4-bromobenzoyl chloride) with 2-nitroaniline in acetonitrile . Applying this method, 2-methoxybenzoyl chloride could react with 2-nitroaniline to yield the target compound.

The methoxy group is electron-donating, influencing electronic distribution and solubility, while the nitro group is electron-withdrawing, affecting reactivity and intermolecular interactions.

Properties

IUPAC Name

2-methoxy-N-(2-nitrophenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O4/c1-20-13-9-5-2-6-10(13)14(17)15-11-7-3-4-8-12(11)16(18)19/h2-9H,1H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEZOWCXDOFCRTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-(2-nitrophenyl)benzamide typically involves the reaction of 2-nitroaniline with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-(2-nitrophenyl)benzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst, or tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as halides or thiols in the presence of a base.

    Hydrolysis: Strong acids like hydrochloric acid or strong bases like sodium hydroxide.

Major Products Formed

    Reduction: 2-methoxy-N-(2-aminophenyl)benzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

    Hydrolysis: 2-methoxybenzoic acid and 2-nitroaniline.

Scientific Research Applications

2-methoxy-N-(2-nitrophenyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It can serve as an intermediate in the preparation of various pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-methoxy-N-(2-nitrophenyl)benzamide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to biological activity. The methoxy group may also influence the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

Table 1: Key Structural and Physicochemical Parameters
Compound Name Molecular Formula Molecular Weight Substituents (Benzoyl/Aniline) logP Key Features Reference
2-Methoxy-N-(2-nitrophenyl)benzamide C₁₄H₁₂N₂O₄ 272.26 2-OCH₃ / 2-NO₂ ~2.5* Electron-donating + withdrawing Estimated
2-Chloro-N-(2-methoxy-5-nitrophenyl)benzamide C₁₄H₁₁ClN₂O₄ 306.70 2-Cl / 2-OCH₃, 5-NO₂ 3.27 High lipophilicity, chloro substituent
2,6-Difluoro-N-(2-nitrophenyl)benzamide C₁₃H₈F₂N₂O₃ 278.21 2,6-F / 2-NO₂ N/A Fluorine-induced polarity
2-Nitro-N-(4-nitrophenyl)benzamide C₁₃H₉N₃O₅ 287.23 2-NO₂ / 4-NO₂ N/A Dual nitro groups, planar strain

*Estimated based on methoxy’s lower lipophilicity compared to chloro (logP 3.27 in ).

Key Observations :

  • Lipophilicity : The methoxy group in the target compound likely reduces logP compared to chloro analogs (e.g., 3.27 in ), enhancing aqueous solubility.

Crystallographic and Hydrogen-Bonding Patterns

  • 2-Nitro-N-(4-nitrophenyl)benzamide (): Crystallizes in orthorhombic space group P2₁2₁2₁. Dihedral angle between aromatic rings: 82.32°, indicating significant non-planarity. Intramolecular C–H···O hydrogen bond forms a 6-membered ring, stabilizing conformation.
  • 4-Bromo-N-(2-nitrophenyl)benzamide ():
    • Features two molecules (A and B) per asymmetric unit.
    • Intermolecular N–H···O hydrogen bonds create a 3D network.

Comparison : The target compound’s methoxy group may introduce steric hindrance, altering dihedral angles or hydrogen-bonding networks compared to nitro- or bromo-substituted analogs. For example, methoxy’s larger size compared to bromo could disrupt packing efficiency.

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